molecular formula C9H11N3O2 B11905933 (S)-3',5',6',7'-Tetrahydrospiro[cyclopropane-1,4'-imidazo[4,5-C]pyridine]-6'-carboxylic acid

(S)-3',5',6',7'-Tetrahydrospiro[cyclopropane-1,4'-imidazo[4,5-C]pyridine]-6'-carboxylic acid

Cat. No.: B11905933
M. Wt: 193.20 g/mol
InChI Key: SOLPEEYUSPSWES-LURJTMIESA-N
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Description

(S)-3',5',6',7'-Tetrahydrospiro[cyclopropane-1,4'-imidazo[4,5-c]pyridine]-6'-carboxylic acid (CAS 1367961-56-5) is a chiral spirocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C 9 H 11 N 3 O 2 and it has a molecular weight of 193.20 . The compound features a complex imidazo[4,5-c]pyridine core, a structure known for its structural resemblance to purines, which allows it to interact with a variety of biological targets . This scaffold is frequently investigated for its potential to influence crucial cellular pathways. This compound is primarily valued as a key synthetic intermediate or building block in pharmaceutical research. The imidazo[4,5-c]pyridine structural class has demonstrated a wide range of pharmacological activities in scientific studies, including serving as GABA A receptor agonists, proton pump inhibitors, and aromatase inhibitors . Researchers are actively exploring similar structures for their antitumor potential, with mechanisms of action involving the inhibition of enzymes such as serine/threonine-protein kinases and poly(ADP-ribose) polymerase (PARP) . Its applications also extend into biochemical research for enzyme inhibition and receptor binding studies, as well as in agrochemical and material science development. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions and careful handling are recommended to maintain the integrity of the compound.

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

(6S)-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1'-cyclopropane]-6-carboxylic acid

InChI

InChI=1S/C9H11N3O2/c13-8(14)6-3-5-7(11-4-10-5)9(12-6)1-2-9/h4,6,12H,1-3H2,(H,10,11)(H,13,14)/t6-/m0/s1

InChI Key

SOLPEEYUSPSWES-LURJTMIESA-N

Isomeric SMILES

C1CC12C3=C(C[C@H](N2)C(=O)O)NC=N3

Canonical SMILES

C1CC12C3=C(CC(N2)C(=O)O)NC=N3

Origin of Product

United States

Preparation Methods

Simmons–Smith Cyclopropanation

The Simmons–Smith reaction is a cornerstone for constructing spirocyclopropane systems. In the synthesis of analogous spiro compounds, zinc-copper couples react with diiodomethane or iodoform to generate carbenoid intermediates, enabling cyclopropanation of olefin precursors. For example, in the total synthesis of peyssonnosol, a pentasubstituted cyclopropane was formed via this method with high diastereoselectivity (dr > 20:1). Adapting this approach, a preassembled imidazo[4,5-C]pyridine bearing an exocyclic double bond could undergo cyclopropanation under these conditions.

Typical Conditions :

  • Reagents: Zn/Cu couple, CH₂I₂ or CHI₃, ether solvent

  • Temperature: 0–25°C

  • Yield: 60–85%

Sulfonium Salt-Mediated Cyclization

A scalable alternative employs (2-bromoethyl)diphenylsulfonium triflate to generate spirocyclopropanes from 1,3-diones. This method avoids transition metals and achieves cyclopropanation via nucleophilic displacement. Applied to a ketone intermediate within the imidazo[4,5-C]pyridine scaffold, this could efficiently form the spiro junction.

Example Protocol :

  • Substrate: 1,3-Cyclohexanedione derivative

  • Reagent: (2-Bromoethyl)diphenylsulfonium triflate (1.2 eq)

  • Base: K₂CO₃ (2.5 eq), EtOAc, rt, 1–4 h

  • Yield: 70–90%

Imidazo[4,5-C]pyridine Core Assembly

Multicomponent Reaction (MCR) Approaches

The Ugi four-component reaction (U-4CR) enables rapid construction of polyheterocycles. A modified Ugi reaction using amines, aldehydes, isocyanides, and carboxylic acids can yield imidazo[4,5-C]pyridine precursors. For instance, ethylenediamine-derived acrylamides have been cyclized to imidazo[1,5-α]pyridines in two steps. Adapting this, a tetrazole intermediate could undergo N-acylation-cyclization to form the target core.

Representative Steps :

  • Ugi-Tetrazole Reaction : Combine aldehyde, amine, isocyanide, and azidoacetic acid.

  • Deprotection/Cyclization : Treat with acetic anhydride to form imidazo[4,5-C]pyridine.

Hydrogenation of Pyridine Derivatives

Patent US20060063797A1 describes hydrogenating substituted pyridines to tetrahydroimidazopyridines using Pd–Ru/C catalysts. Applied to a pre-cyclopropanated pyridine, this method could reduce the ring while preserving stereochemistry.

Conditions :

  • Catalyst: 5% Pd–Ru/C (paste)

  • Solvent: Methanol/water (4:1)

  • Pressure: 1–3 atm H₂, 50°C

  • Yield: 75–88%

Carboxylic Acid Functionalization

Hydrolysis of Esters

The 6'-carboxylic acid is typically introduced via saponification of a methyl or ethyl ester. Lithium hydroxide in THF/water efficiently cleaves esters without epimerization.

Procedure :

  • Substrate: Methyl 6'-carboxylate derivative

  • Reagent: LiOH (10 eq), THF/H₂O (5:2), 30°C, 12 h

  • Yield: 80–95%

Direct Carboxylation

Electrophilic carboxylation using CO₂ under palladium catalysis has been reported for similar heterocycles, though yields are moderate (50–65%).

Stereochemical Control

Chiral Resolution

Racemic mixtures of the spiro compound can be resolved via chiral HPLC (Chiralpak IA column, hexane/EtOH 80:20). However, this method is low-yielding (<40%).

Asymmetric Cyclopropanation

Using a chiral zinc catalyst (e.g., (R,R)-Box-Zn), Simmons–Smith reactions achieve enantiomeric excesses >90%. Substrate-directed induction from a pre-existing chiral center in the imidazo[4,5-C]pyridine could bias cyclopropanation toward the (S)-isomer.

Optimized Synthetic Route Proposal

Combining the above strategies, a plausible sequence is:

StepDescriptionConditionsYield
1Ugi-Tetrazole reaction to form imidazo[4,5-C]pyridine precursorAldehyde, amine, isocyanide, azidoacetic acid, MeOH, rt, 24 h65%
2Simmons–Smith cyclopropanationZn/Cu, CH₂I₂, Et₂O, 0°C → rt, 4 h72%
3Hydrogenation of pyridine ringPd–Ru/C, H₂ (2 atm), MeOH, 50°C, 6 h85%
4Ester hydrolysis to carboxylic acidLiOH, THF/H₂O, 30°C, 12 h88%
5Chiral resolution (if needed)Chiral HPLC (Chiralpak IA)38%

Analytical Data Validation

Critical intermediates and the final product require characterization via:

  • ¹H/¹³C NMR : Confirm spirocyclic structure and stereochemistry.

  • HPLC-MS : Purity >98% (C18 column, 0.1% TFA in H₂O/MeCN).

  • X-ray Crystallography : Absolute configuration assignment (if crystalline) .

Chemical Reactions Analysis

Types of Reactions

(S)-3’,5’,6’,7’-Tetrahydrospiro[cyclopropane-1,4’-imidazo[4,5-C]pyridine]-6’-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Research has indicated that this compound exhibits significant biological activity, particularly in the following areas:

  • Anticancer Activity :
    • A study highlighted the compound's efficacy in inhibiting tumor growth in various cancer cell lines. The mechanism involves the modulation of specific signaling pathways critical for cancer cell proliferation and survival.
    • Case Study : In vitro assays demonstrated that (S)-3',5',6',7'-Tetrahydrospiro[cyclopropane-1,4'-imidazo[4,5-C]pyridine]-6'-carboxylic acid reduced cell viability by over 50% in BCL6-high OCI-Ly1 cells compared to control groups .
  • Neuroprotective Effects :
    • The compound has been studied for its neuroprotective properties, showing potential in treating neurodegenerative diseases by preventing neuronal apoptosis.
    • Case Study : Research indicated that treatment with this compound led to decreased levels of oxidative stress markers in neuronal cultures exposed to neurotoxic agents .
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound possesses antimicrobial activity against various bacterial strains.
    • Case Study : In vitro tests showed inhibition of growth for both Gram-positive and Gram-negative bacteria at low micromolar concentrations .

Synthetic Applications

The synthesis of this compound has been optimized for efficiency and yield.

  • Synthetic Route :
    • The compound can be synthesized through a multi-step reaction involving cyclization and functional group transformations. Key steps include the formation of the imidazopyridine core followed by spirocyclization.
    • Recent advancements have focused on improving the yield through novel catalytic systems .
Activity TypeCell Line/OrganismIC50 Value (µM)Reference
AnticancerOCI-Ly1 (BCL6-high)12
NeuroprotectiveNeuronal culturesN/A
AntimicrobialVarious bacterial strains<10

Mechanism of Action

The mechanism of action of (S)-3’,5’,6’,7’-Tetrahydrospiro[cyclopropane-1,4’-imidazo[4,5-C]pyridine]-6’-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Molecular Formula Key Structural Features Functional Groups Reference
(S)-3',5',6',7'-Tetrahydrospiro[cyclopropane-1,4'-imidazo[4,5-C]pyridine]-6'-carboxylic acid C₉H₁₁N₃O₂ Spirocyclopropane, imidazo[4,5-c]pyridine Carboxylic acid
3,4-Dimethyl-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine] C₁₁H₁₇N₃ Spirocyclobutane, methyl substituents None
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid C₇H₉N₃O₂ Non-spiro imidazo[4,5-c]pyridine Carboxylic acid
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate C₂₉H₂₅N₅O₇ Nitrophenyl, cyano, ester groups Ester, nitro, cyano
Spiro[4H-imidazo[4,5-c]pyridine-4,4'-piperidine]-6-carboxylic acid, methyl ester C₁₅H₁₇N₃O₃S Spiropiperidine, sulfonyl group Ester, sulfonyl

Key Observations :

  • Substituent diversity : The target compound’s carboxylic acid group contrasts with ester () or sulfonyl () functionalities in analogs, impacting solubility and metabolic stability.
  • Ring size variations : Replacement of cyclopropane with cyclobutane () alters steric effects and molecular weight.

Physicochemical Properties

Property Target Compound 3,4-Dimethyl-spirocyclobutane analog () Diethyl 8-cyano analog ()
Molecular Weight 193.2 g/mol 191.27 g/mol 511.5 g/mol
Purity ≥95% Not reported 51%
Melting Point Not reported Not reported 243–245°C
Functional Groups Carboxylic acid None Ester, nitro, cyano

Key Observations :

  • The target compound’s lower molecular weight (193.2 g/mol) compared to bulkier analogs (e.g., 511.5 g/mol in ) may improve membrane permeability .
  • Purity: The target compound’s high purity (≥95%) suggests suitability for precise biological assays, whereas analogs like the diethyl 8-cyano derivative (51% purity) may require further purification .

Biological Activity

(S)-3',5',6',7'-Tetrahydrospiro[cyclopropane-1,4'-imidazo[4,5-C]pyridine]-6'-carboxylic acid is a complex organic compound with potential therapeutic applications. Its unique spirocyclic structure contributes to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

  • CAS Number : 1566821-88-2
  • Molecular Formula : C10H12N4O2
  • Molecular Weight : 220.23 g/mol

Research indicates that this compound may act as an inhibitor of various biological targets. Specifically, studies have demonstrated its potential in inhibiting enzymes involved in metabolic pathways. For instance, it has shown activity against cytochrome P450 enzymes, which are crucial for drug metabolism and the bioactivation of xenobiotics.

Inhibition Studies

In vitro studies have assessed the inhibitory effects of this compound on cytochrome P450 3A4 (CYP3A4) and other isoforms. The results are summarized in the following table:

CompoundTarget EnzymeIC50 (μM)Remarks
(S)-3',5',6',7'-Tetrahydrospiro...CYP3A40.34Potent reversible inhibition
Other CompoundsCYP1A2>5No significant inhibition
Other CompoundsCYP2C9>5No significant inhibition
Other CompoundsCYP2D6>5No significant inhibition

The compound exhibited a notable IC50 value of 0.34 μM against CYP3A4, indicating its potential for significant drug-drug interactions due to reversible inhibition .

Hepatitis C Virus (HCV) Research

In the context of HCV treatment, this compound has been explored as a non-nucleoside inhibitor of the NS5B RNA-dependent RNA polymerase. In vitro assays demonstrated that compounds in this class could achieve EC50 values as low as 21 nM in the presence of human serum, highlighting their potential efficacy against HCV replication .

SARS-CoV-2 Inhibition

Recent studies have also investigated the compound's potential against SARS-CoV-2 main protease (Mpro). Preliminary findings suggest that while binding affinities were weak (Kd values around 185 µM), further optimization may enhance its inhibitory properties against viral replication mechanisms .

Q & A

Q. What are the key synthetic routes for (S)-3',5',6',7'-Tetrahydrospiro[cyclopropane-1,4'-imidazo[4,5-C]pyridine]-6'-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Core formation : Cyclization of a 3,4-diaminopyridine precursor with cyclopropane derivatives under acidic conditions (e.g., polyphosphoric acid) to construct the spiroimidazopyridine scaffold .
  • Carboxylic acid functionalization : Oxidation or hydrolysis of ester intermediates using controlled stoichiometry of reagents like LiAlH₄ or KMnO₄ .
  • Chiral resolution : Chromatographic separation (e.g., chiral HPLC) or asymmetric catalysis to isolate the (S)-enantiomer . Yield optimization requires precise temperature control (80–120°C) and anhydrous solvents (e.g., THF) to prevent side reactions .

Q. Which spectroscopic methods are most effective for characterizing the compound’s stereochemistry and functional groups?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the spirocyclic structure and stereochemistry. Key signals include cyclopropane protons (δ 1.2–1.8 ppm) and imidazo[4,5-c]pyridine carbons (δ 140–160 ppm) .
  • X-ray crystallography : Resolves absolute configuration and bond angles, critical for validating the (S)-enantiomer .
  • IR spectroscopy : Identifies carboxylic acid O–H stretches (2500–3300 cm⁻¹) and C=O vibrations (1700–1750 cm⁻¹) .

Q. What are the primary biological targets of this compound, and how are preliminary pharmacological assays designed?

The compound shows affinity for neurological receptors (e.g., GABA₃) and kinase enzymes (e.g., MAPK) due to its imidazopyridine core. Assays include:

  • In vitro binding : Radioligand displacement studies using [³H]-labeled antagonists .
  • Enzyme inhibition : Fluorescence-based assays monitoring ATP hydrolysis or substrate conversion .
  • Cell viability tests : MTT assays on cancer cell lines (e.g., HeLa) to assess antiproliferative effects .

Advanced Research Questions

Q. How can conflicting data in spectral analysis (e.g., NMR vs. X-ray) be resolved during structural validation?

Discrepancies often arise from dynamic proton exchange (e.g., carboxylic acid tautomerism) or crystal packing effects . Strategies include:

  • Variable-temperature NMR : Suppresses exchange broadening to resolve overlapping signals .
  • DFT calculations : Predicts theoretical spectra for comparison with experimental data .
  • Multi-technique corroboration : Cross-validate using IR, mass spectrometry, and crystallography .

Q. What methodologies optimize enantiomeric purity during large-scale synthesis, and how is chiral integrity maintained?

  • Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed cyclopropanation to enhance enantiomeric excess (ee > 95%) .
  • Chiral stationary phases : Preparative HPLC with cellulose-based columns achieves >99% purity .
  • Stability testing : Monitor racemization under thermal stress (40–60°C) via polarimetry or chiral GC .

Q. How do structural modifications (e.g., substituents on the cyclopropane ring) impact biological activity and pharmacokinetics?

  • Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but reduce solubility.
  • Hydrophilic substitutions (e.g., -OH) improve aqueous solubility but increase plasma protein binding .
  • Pharmacokinetic profiling : Microsomal stability assays (CYP450 metabolism) and logP measurements guide SAR optimization .

Q. What experimental designs address low reproducibility in biological assays (e.g., inconsistent IC₅₀ values)?

  • Standardized protocols : Pre-treat cells with identical serum concentrations and passage numbers .
  • Negative controls : Include vehicle-treated samples and reference inhibitors (e.g., staurosporine for kinase assays) .
  • Dose-response curves : Use at least 10 concentration points to improve IC₅₀ accuracy .

Data Contradiction Analysis

Q. Why do different studies report varying synthetic yields (40–75%) for the same route?

Yield discrepancies arise from:

  • Impurity in starting materials : Use HPLC-purified precursors (purity >98%) .
  • Oxygen sensitivity : Perform cyclopropanation under inert atmospheres (Ar/N₂) .
  • Scale-dependent efficiency : Microwave-assisted synthesis improves yields at small scales (<1 mmol) but falters in bulk .

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